Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPROSIGWJBJGA-IWODYCRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433039 | |

| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18449-82-6 | |

| Record name | Tetradecyl-β-D-maltoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside, more commonly known as n-tetradecyl-β-D-maltoside (TDM), is a non-ionic surfactant of significant interest in the fields of biochemistry, membrane protein research, and pharmaceutical sciences. Its unique amphiphilic structure, consisting of a hydrophilic maltose head group and a hydrophobic tetradecyl tail, imparts valuable properties for the solubilization, stabilization, and delivery of macromolecules. This guide provides a comprehensive overview of the physicochemical properties of TDM, offering insights into its behavior in aqueous solutions and its interactions with biological systems.

Introduction

n-Tetradecyl-β-D-maltoside belongs to the class of alkyl glycoside surfactants, which are widely recognized for their mild, non-denaturing characteristics.[1] Unlike many ionic detergents that can disrupt protein structure, TDM gently interacts with hydrophobic domains, making it an invaluable tool for the extraction and purification of integral membrane proteins in their native, functional state.[1] Furthermore, TDM has emerged as a potent absorption enhancer, capable of transiently increasing the permeability of mucosal membranes to facilitate the systemic delivery of therapeutic peptides and proteins.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective application in these and other advanced research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of n-tetradecyl-β-D-maltoside is presented in Table 1.

Table 1: Key Physicochemical Properties of n-Tetradecyl-β-D-maltoside

| Property | Value | Source(s) |

| Synonyms | n-Tetradecyl-β-D-maltoside, TDM | [4] |

| CAS Number | 18449-82-6 | [4][5] |

| Molecular Formula | C₂₆H₅₀O₁₁ | [4][5] |

| Molecular Weight | 538.67 g/mol | [4][5] |

| Appearance | White solid/powder | [6] |

| Solubility in Water | 10 mg/mL, clear, colorless solution | [5] |

| Critical Micelle Concentration (CMC) | ~0.01 mM (in H₂O) | [7][8] |

Molecular Structure

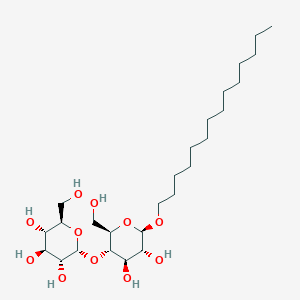

The molecular structure of n-tetradecyl-β-D-maltoside consists of a disaccharide, maltose, linked via a β-glycosidic bond to a 14-carbon alkyl chain (tetradecyl group). The maltose head group is composed of two α-D-glucose units linked by an α-1,4-glycosidic bond. This structure is depicted below.

Figure 1: Chemical Structure of n-Tetradecyl-β-D-maltoside

The hydrophilic nature of the polyhydroxylated maltose head and the lipophilic character of the long alkyl tail are the basis for its surfactant properties.

Solubility

n-Tetradecyl-β-D-maltoside is soluble in water, forming a clear, colorless solution at a concentration of 10 mg/mL.[5] Its solubility is a critical factor in its utility, allowing for its use in aqueous buffer systems for a wide range of biochemical and pharmaceutical applications. The solubility of alkyl maltosides generally decreases with increasing alkyl chain length due to the increased hydrophobicity.[9]

Stability

n-Tetradecyl-β-D-maltoside is relatively stable under neutral or weakly acidic conditions.[6] As with other glycosides, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the glycosidic bond. For long-term storage, it is recommended to be kept in a desiccated environment at -20°C.[2] Studies on similar detergents suggest that aqueous solutions can be stable for extended periods when stored at 4°C.

Micellization Behavior

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized structures called micelles. Above the CMC, the surface tension of the solution remains relatively constant.[10] The CMC of n-tetradecyl-β-D-maltoside in water is approximately 0.01 mM.[7][8] This low CMC is advantageous in many applications, as it means that micelle formation and its associated benefits, such as protein solubilization, occur at very low detergent concentrations.

The CMC of alkyl maltosides is influenced by several factors, including:

-

Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases.[9]

-

Temperature: For many non-ionic surfactants, the CMC can exhibit a complex relationship with temperature, often showing a minimum at a certain temperature.[11][12]

-

Presence of Additives: The presence of salts or other solutes can influence the CMC.[9]

Determination of CMC

The CMC of a surfactant can be determined by various experimental techniques that detect the changes in the physical properties of the solution upon micelle formation.

Static Light Scattering (SLS) is a common method for determining the CMC of non-ionic surfactants.[10][11][13] The principle behind this method is that the intensity of scattered light increases significantly when micelles are formed due to their larger size compared to individual surfactant monomers.

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of n-tetradecyl-β-D-maltoside at various concentrations, spanning a range below and above the expected CMC (e.g., from 0.001 mM to 0.1 mM).

-

Light Scattering Measurements: For each concentration, measure the intensity of scattered light at a fixed angle (e.g., 90°) using a light scattering photometer.

-

Data Analysis: Plot the scattered light intensity as a function of the surfactant concentration.

-

CMC Determination: The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Caption: Workflow for CMC determination using light scattering.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of n-tetradecyl-β-D-maltoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The expected spectra for n-tetradecyl-β-D-maltoside would show characteristic signals for the protons and carbons of the tetradecyl chain and the maltose headgroup. Specific assignments can be made using 2D NMR techniques such as COSY, HSQC, and HMBC.[14]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing non-volatile and thermally labile molecules like n-tetradecyl-β-D-maltoside. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of n-tetradecyl-β-D-maltoside would be expected to show:

-

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups on the maltose unit.[16]

-

Strong absorption bands in the region of 2950-2850 cm⁻¹ due to the C-H stretching vibrations of the tetradecyl alkyl chain.

-

A complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), including C-O stretching and O-H bending vibrations, as well as characteristic absorptions for the glycosidic linkages.[3][17]

The KBr pellet method is a common technique for obtaining the FTIR spectrum of a solid sample.[18]

Methodology:

-

Sample Preparation: Thoroughly grind a small amount of n-tetradecyl-β-D-maltoside (typically 1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Sources

- 1. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccharides with use of IR spectra deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tetradecyl-beta-D-maltoside | C26H50O11 | CID 9937070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Molecular Dimensions [dev.moleculardimensions.com]

- 8. Anatrace.com [anatrace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. justagriculture.in [justagriculture.in]

- 14. redalyc.org [redalyc.org]

- 15. O-alpha-D-Glucopyranosyl-(1->4)-O-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose | C18H32O16 | CID 439586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Critical review on alterations in physiochemical properties and molecular structure of natural polysaccharides upon ultrasonication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside, a non-ionic surfactant widely recognized for its critical role in the solubilization and stabilization of membrane proteins and as a potent absorption enhancer in pharmaceutical formulations. This document delineates its chemical structure, physicochemical properties, synthesis, and purification methodologies. Furthermore, it explores its multifaceted applications in biochemical research and drug development, with a focus on the underlying mechanisms of action and practical experimental protocols. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights.

Introduction: Unveiling a Versatile Glycoside

Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside, more commonly known by its trivial name n-Tetradecyl-β-D-maltoside, is a prominent member of the alkyl glycoside family of non-ionic detergents. Its molecular architecture, featuring a hydrophilic disaccharide (maltose) headgroup and a hydrophobic 14-carbon alkyl chain, confers upon it amphiphilic properties that are exceptionally well-suited for manipulating biological membranes and enhancing the bioavailability of therapeutic agents.[1] Unlike ionic detergents, its uncharged nature makes it particularly gentle, minimizing the denaturation of sensitive protein structures, a crucial attribute for the successful extraction and functional characterization of membrane-bound proteins.[2] In the realm of pharmaceutics, its ability to transiently and reversibly modulate cellular tight junctions has positioned it as a leading excipient for improving the mucosal absorption of a wide array of drugs, from small molecules to large peptides and proteins.[3][4][5]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of n-Tetradecyl-β-D-maltoside is paramount for its effective application.

Chemical Identity

-

Systematic IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[6]

-

Common Synonyms: n-Tetradecyl-β-D-maltoside, TDM

-

CAS Number: 18449-82-6[6]

-

Chemical Formula: C₂₆H₅₀O₁₁[6]

-

Molecular Weight: 538.67 g/mol [7]

Physicochemical Data

The utility of n-Tetradecyl-β-D-maltoside in various applications is dictated by its distinct physicochemical properties, summarized in the table below.

| Property | Value | References |

| Appearance | White solid | [8] |

| Solubility | Soluble in water (10 mg/mL, clear, colorless) | [7][8] |

| Critical Micelle Concentration (CMC) | ~0.01 mM | [9] |

| Melting Point | 224 - 226 °C (for the related n-dodecyl-β-D-maltoside) | [10][11] |

The low Critical Micelle Concentration (CMC) is a particularly noteworthy feature. This indicates that micelle formation, which is essential for the solubilization of hydrophobic molecules, occurs at very low detergent concentrations. This is advantageous as it minimizes the amount of free detergent in solution, which can sometimes interfere with downstream applications or exhibit cytotoxicity.

Structural Visualization

The chemical structure of Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside is depicted below. The stereochemistry of the glycosidic linkages is crucial for its interaction with biological molecules.

Caption: 2D Chemical Structure of Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside.

Synthesis and Purification

The synthesis of alkyl glycosides, including n-Tetradecyl-β-D-maltoside, is most commonly achieved through the Fischer glycosylation method. This can be performed as a one-step or two-step process.

Synthetic Pathway: Fischer Glycosylation

The direct, one-step Fischer glycosylation involves the acid-catalyzed reaction of maltose with an excess of tetradecanol. The excess alcohol serves as both a reactant and the solvent.

Caption: One-step Fischer glycosylation for the synthesis of n-Tetradecyl-β-D-maltoside.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine maltose and a molar excess of tetradecanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction: Heat the mixture with stirring. The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the desired β-anomer and minimize the formation of byproducts. The reaction is typically carried out under reduced pressure to facilitate the removal of water formed during the reaction, thereby driving the equilibrium towards product formation.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base, such as sodium carbonate.

Purification Protocol

The crude reaction mixture contains the desired product, unreacted tetradecanol, and various side products. A multi-step purification process is necessary to obtain high-purity n-Tetradecyl-β-D-maltoside.

-

Removal of Excess Alcohol: The bulk of the unreacted tetradecanol is removed by vacuum distillation. Given the high boiling point of tetradecanol, this step requires a high vacuum and elevated temperatures.

-

Solvent Extraction: The residue from distillation can be further purified by solvent extraction to separate the more polar alkyl glycosides from the nonpolar residual alcohol and byproducts.

-

Chromatography: For obtaining highly pure material suitable for sensitive biochemical or pharmaceutical applications, column chromatography on silica gel is often employed. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., chloroform or dichloromethane) is typically used for elution.

-

Recrystallization: The final purification step often involves recrystallization from a suitable solvent to yield a crystalline white solid.

Spectroscopic Characterization

The structural integrity and purity of synthesized n-Tetradecyl-β-D-maltoside are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure. Key signals include those for the anomeric protons of the two glucose units, the protons of the tetradecyl chain, and the protons of the hydroxyl groups. The coupling constants of the anomeric protons are indicative of the α- and β-configuration of the glycosidic linkages.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts of the anomeric carbons are particularly diagnostic of the glycosidic bond stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of n-Tetradecyl-β-D-maltoside is characterized by strong absorption bands corresponding to the O-H stretching of the multiple hydroxyl groups (typically a broad band around 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹), and C-O stretching vibrations of the glycosidic linkages and hydroxyl groups (in the fingerprint region, 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for such molecules. The fragmentation pattern can provide further structural information, with characteristic losses of water molecules and cleavage of the glycosidic bonds and the alkyl chain.

Applications in Research and Drug Development

The unique properties of n-Tetradecyl-β-D-maltoside have led to its widespread use in two major areas: membrane protein biochemistry and pharmaceutical drug delivery.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer. n-Tetradecyl-β-D-maltoside is a detergent of choice for their extraction and purification for several reasons:

-

Gentle Solubilization: Its non-ionic character allows for the disruption of the lipid membrane and the formation of detergent-protein mixed micelles without causing significant protein denaturation.

-

Preservation of Function: In many cases, the biological activity of the solubilized membrane protein is retained, which is crucial for subsequent functional assays.

-

Compatibility with Downstream Techniques: It is compatible with a wide range of analytical and structural biology techniques, including chromatography, electrophoresis, and crystallography.

Caption: Workflow for the solubilization of a membrane protein using n-Tetradecyl-β-D-maltoside.

Enhancement of Drug Absorption

n-Tetradecyl-β-D-maltoside has emerged as a highly effective absorption enhancer, particularly for nasal and intestinal drug delivery.[12] Its mechanism of action is multifaceted and involves:

-

Modulation of Tight Junctions: The primary mechanism is the transient and reversible opening of the tight junctions between epithelial cells.[10][13] This allows for the paracellular transport of drug molecules that would otherwise be too large or too hydrophilic to cross the cell membrane. The interaction of the alkyl chain with the cell membrane is thought to trigger a signaling cascade that leads to the reorganization of tight junction proteins.

-

Permeation Enhancement: In addition to its effects on tight junctions, n-Tetradecyl-β-D-maltoside can also increase the permeability of the cell membrane itself, facilitating the transcellular passage of drugs.

The transient nature of this effect is a key advantage, as the epithelial barrier function is restored shortly after the removal of the enhancer, minimizing the risk of long-term side effects.[5][14]

Conclusion

Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside is a powerful and versatile tool for researchers in both fundamental life sciences and applied pharmaceutical development. Its well-defined chemical structure and predictable physicochemical properties, combined with its gentle yet effective surfactant action and its ability to enhance drug absorption, make it an indispensable component in the modern scientist's toolkit. A thorough understanding of its properties, synthesis, and mechanisms of action, as outlined in this guide, is essential for its successful and innovative application.

References

-

The Role of N-Tetradecyl-β-D-Maltoside in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Rabinowicz, A. L., Carrazana, E., & Maggio, E. T. (2021). Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System. Drugs in R&D, 21(4), 361–369. [Link]

-

PubChem. (n.d.). tetradecyl-beta-D-maltoside. National Center for Biotechnology Information. Retrieved from [Link]

-

n-Tetradecyl-β-D-maltoside. (2024, April 10). ChemBK. Retrieved from [Link]

-

Improving Nasal Drug Delivery With Permeation Enhancing Technology. (2022, March 23). Drug Development & Delivery. Retrieved from [Link]

-

Pillion, D. J., et al. (2002). Synthetic Long-Chain Alkyl Maltosides and Alkyl Sucrose Esters as Enhancers of Nasal Insulin Absorption. Journal of Pharmaceutical Sciences, 91(6), 1456-1462. [Link]

-

Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

Rabinowicz, A. L., et al. (2021). Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System. ResearchGate. [Link]

-

Maggio, E. T. (2014). Absorption enhancing excipients in systemic nasal drug delivery. Journal of Excipients and Food Chemistry, 5(2), 100-112. [Link]

-

Maggio, E. T. (2014). Absorption enhancing excipients in systemic nasal drug delivery. Journal of Excipients and Food Chemistry, 5(2), 100-112. [Link]

-

Carrazana, E., et al. (2023). Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers. ResearchGate. [Link]

-

Fasano, A. (2002). Tight junction modulation and its relationship to drug delivery. Advanced Drug Delivery Reviews, 54(3), 305-313. [Link]

-

Fasano, A. (2002). Tight Junction Modulation and Its Relationship to Drug Delivery. ResearchGate. [Link]

-

Chaturvedula, V. S. P., & Prakash, I. (2011). NMR Spectral Assignments and Hydrolysis Studies of Dulcosides A and B. Journal of the Brazilian Chemical Society, 22(12), 2354-2359. [Link]

- US Patent for Absorption enhancers for drug administration. (n.d.). Google Patents.

-

Zhang, Q., et al. (2013). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research, 12(5), 2130–2139. [Link]

-

Whitehead, K., Karr, N., & Mitragotri, S. (2008). Absorption Enhancers: Applications and Advances. Molecular Pharmaceutics, 5(6), 923–934. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Singh/e844b2e8f1925b6a3b2b069d5e3c7c2b3e8a1f4a]([Link]

-

Křen, V., & Martinková, L. (2001). Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. Current Medicinal Chemistry, 8(11), 1303-1328. [Link]

-

How Alkyls Influence Medicinal Chemistry Developments? (2023, July 15). Patsnap. Retrieved from [Link]

-

Roy, R., & Kim, J. M. (1994). Chemical synthesis and NMR spectra of a protected branched-tetrasaccharide thioglycoside, a useful intermediate for the synthesis of branched oligosaccharides. Carbohydrate Research, 252, 69-84. [Link]

-

Fourier transform infrared spectroscopy for the analysis of neutralizer-Carbomer and surfactant-Carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. (2004). AAPS PharmSciTech, 5(4), e63. [Link]

-

Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectrum of synthesized dodecyl polyglycoside. (n.d.). ResearchGate. Retrieved from [Link]

-

Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. (2004). AAPS PharmSciTech, 5(4), E63. [Link]

-

FTIR spectra of (A) alkylketene dimer (AKD), (B) hydrolyzed AKD (h-AKD), and (C) 2,3-di-O-methylcellulose (23MC). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. tetradecyl-beta-D-maltoside | C26H50O11 | CID 9937070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Biophysical basis of tight junction barrier modulation by a pan-claudin-binding molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. uab.edu [uab.edu]

- 12. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 13. Tight junction modulation and its relationship to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Critical micelle concentration (CMC) of n-Tetradecyl-β-D-maltoside.

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of n-Tetradecyl-β-D-maltoside (TDM)

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of n-Tetradecyl-β-D-maltoside in Advanced Research

n-Tetradecyl-β-D-maltoside (TDM) is a non-ionic surfactant of significant interest in biochemistry, membrane biology, and pharmaceutical sciences.[1][2] Its molecular architecture, featuring a 14-carbon hydrophobic alkyl chain and a bulky, hydrophilic maltose headgroup, makes it an exceptionally mild yet effective detergent.[1] This structure is key to its utility in solubilizing and stabilizing integral membrane proteins, shielding their hydrophobic domains from the aqueous environment while preserving their native structure and function.[1][3] Beyond proteomics, TDM is explored as a pharmaceutical excipient, particularly as a mucosal absorption enhancer for therapeutic macromolecules like peptides and insulin.[4][5][6]

A fundamental parameter governing the behavior and application of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant monomers (unimers) begin to self-assemble into thermodynamically stable aggregates known as micelles.[7][8] Below the CMC, TDM exists primarily as monomers, reducing surface tension at interfaces.[9] Above the CMC, the concentration of free monomers remains relatively constant, with additional surfactant molecules forming micelles.[9] Understanding and accurately determining the CMC of TDM is not merely an academic exercise; it is a critical prerequisite for designing robust experiments in protein purification, functional assays, and formulating effective drug delivery systems.[10][11] This guide provides a comprehensive overview of the CMC of TDM, factors influencing it, and detailed methodologies for its empirical determination.

Physico-Chemical Properties of n-Tetradecyl-β-D-maltoside (TDM)

A foundational understanding of TDM's properties is essential before delving into its micellar behavior.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₅₀O₁₁ | [2][12] |

| Molar Mass / Molecular Weight | 538.67 g/mol | [2][12] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

| Detergent Class | Non-ionic | [1][2] |

| Synonyms | TDM, Tetradecyl maltoside | [12] |

| CAS Number | 18449-82-6 | [1][4][12] |

The Critical Micelle Concentration (CMC): A Deeper Look

The formation of micelles is a spontaneous process driven by the hydrophobic effect. The hydrophobic alkyl tails of the TDM monomers are expelled from the aqueous phase, aggregating to form a nonpolar core, while the hydrophilic maltose headgroups remain exposed to the water, forming the micelle's outer shell. The CMC value represents the inflection point where this transition becomes significant.

Diagram: The Process of Micellization

The following diagram illustrates the transition from a monomeric solution to a micellar solution as the concentration of n-Tetradecyl-β-D-maltoside surpasses the CMC.

Caption: Self-assembly of TDM monomers into a micelle upon exceeding the CMC.

Factors Influencing the CMC of TDM

The precise CMC value is not an immutable constant but is sensitive to experimental conditions. Understanding these dependencies is crucial for reproducibility and for tailoring protocols to specific applications.

-

Alkyl Chain Length: For alkyl maltosides, increasing the length of the hydrocarbon chain decreases the CMC.[13] This is because a longer chain results in greater hydrophobicity, favoring aggregation at lower concentrations to minimize contact with water.[13][14] For instance, n-dodecyl-β-D-maltoside (DDM), with a 12-carbon tail, has a higher CMC (~0.17 mM) than TDM (14-carbon tail).[15]

-

Temperature: For many non-ionic surfactants like TDM, an increase in temperature can lead to a decrease in the CMC.[13] This is often attributed to the decreased hydration of the hydrophilic headgroups, which promotes micellization.[16] However, this effect can be complex and may reverse at very high temperatures.[16]

-

Presence of Additives (Salts and Solutes): While the properties of non-ionic surfactants are generally less affected by electrolytes than their ionic counterparts, high salt concentrations can still influence the CMC.[13] Salts can alter water structure and the hydration of the surfactant headgroups, which may slightly lower the CMC. Organic additives can also partition into the micelles or alter solvent properties, thereby changing the CMC.[16]

Diagram: Key Factors Modulating CMC

Caption: A conceptual map of variables that can influence the CMC value of TDM.

Experimental Determination of Critical Micelle Concentration

The CMC must be determined empirically as theoretical predictions can be challenging under complex experimental conditions.[17] Several robust biophysical techniques are available, each relying on the principle that a distinct change in a measurable physical property of the solution occurs at the CMC.[7]

Summary of Common CMC Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Surface tension decreases with surfactant concentration until the CMC is reached, after which it plateaus.[9] | Direct, intuitive, widely applicable.[7] | Time-consuming, requires high instrument accuracy and sample purity.[7][18] |

| Fluorescence Spectroscopy | A hydrophobic fluorescent probe (e.g., DPH, ANS, pyrene) shows a significant change in fluorescence intensity or spectral properties upon partitioning into the hydrophobic micelle core.[19][20][21] | High sensitivity, rapid, requires small sample volumes.[19][20] | The probe itself can potentially perturb the system and influence the CMC.[18] |

| Dynamic Light Scattering (DLS) | The intensity of scattered light increases sharply above the CMC due to the formation of larger micellar aggregates compared to monomers.[18][22][23] | Non-perturbing, provides information on micelle size.[18][23] | Can be time-consuming, may lack sensitivity for some systems.[22] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon demicellization when a concentrated micellar solution is titrated into a buffer.[10][11] | Highly accurate and reproducible, provides a complete thermodynamic profile (enthalpy, entropy).[10][11][24] | Requires specialized, expensive equipment. |

Protocol 1: CMC Determination by Surface Tensiometry

This protocol describes the use of a tensiometer with the Wilhelmy plate method to determine the CMC.

1. Materials and Equipment:

-

n-Tetradecyl-β-D-maltoside (TDM), high purity (>99%)

-

High-purity deionized water (e.g., 18.2 MΩ·cm)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Automated tensiometer with a Wilhelmy plate (platinum)

-

Dosing unit for automated titration (recommended)

-

Temperature-controlled sample vessel

2. Step-by-Step Methodology:

-

Plate Preparation: Thoroughly clean the platinum Wilhelmy plate by rinsing with high-purity water and then flame-annealing it to a red glow to remove organic contaminants. Allow it to cool completely.

-

Stock Solution Preparation: Prepare a concentrated stock solution of TDM in deionized water, well above the expected CMC (e.g., 10 mM). Ensure complete dissolution.

-

Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions. Set the temperature of the sample vessel to the desired experimental temperature (e.g., 25°C).

-

Measurement Series:

-

Place a known volume of deionized water into the sample vessel.

-

Measure the surface tension of the pure water.

-

Using the automated dosing unit, perform a series of injections of the TDM stock solution into the water, with stirring, to create a range of concentrations. The concentration steps should be logarithmic to provide more data points in the region of rapid surface tension change.

-

After each addition, allow the system to equilibrate and measure the surface tension.[9]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the TDM concentration (log C) on the x-axis.[7]

-

The resulting plot should show two distinct linear regions: a steeply declining slope at low concentrations and a plateau (nearly horizontal line) at high concentrations.[9]

-

The CMC is determined as the concentration at the intersection point of the two regression lines fitted to these regions.[7][9]

-

Protocol 2: CMC Determination by Fluorescence Spectroscopy

This protocol utilizes the fluorescent probe 1,6-Diphenyl-1,3,5-hexatriene (DPH), a neutral molecule whose fluorescence increases dramatically in a hydrophobic environment.[19]

1. Materials and Equipment:

-

n-Tetradecyl-β-D-maltoside (TDM), high purity (>99%)

-

1,6-Diphenyl-1,3,5-hexatriene (DPH)

-

Tetrahydrofuran (THF), spectroscopy grade

-

High-purity deionized water or desired buffer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

2. Step-by-Step Methodology:

-

Probe Stock Solution: Prepare a stock solution of DPH in THF (e.g., 1 mM). Store protected from light.

-

TDM Sample Preparation: Prepare a series of TDM solutions in water/buffer with concentrations spanning the expected CMC range (e.g., from 0.001 mM to 1.0 mM).

-

Assay Preparation:

-

To a set of test tubes or a 96-well plate, add a small aliquot of the DPH stock solution. The final concentration of DPH should be low (e.g., 0.01 mM) to minimize perturbation.[19]

-

Evaporate the THF solvent completely, for example, under a gentle stream of nitrogen.

-

Add the prepared TDM solutions (and a buffer-only control) to the DPH-coated tubes/wells.

-

Incubate the solutions for a period (e.g., 30 minutes) at a constant temperature, protected from light, to allow for DPH partitioning and equilibration.

-

-

Fluorescence Measurement:

-

Transfer each sample to a quartz cuvette.

-

Set the spectrofluorometer with an excitation wavelength of 358 nm and measure the emission intensity at 430 nm.[19] Keep slit widths constant for all measurements.

-

-

Data Analysis:

-

Plot the fluorescence intensity on the y-axis against the TDM concentration on the x-axis.

-

The plot will show low, relatively constant fluorescence at concentrations below the CMC.[19]

-

As the concentration surpasses the CMC, a sharp, linear increase in fluorescence will be observed as DPH incorporates into the newly formed micelles.[19]

-

The CMC is determined by the intersection of the two lines extrapolated from the pre-CMC and the rising fluorescence regions.[19]

-

Diagram: Workflow for Fluorescence-Based CMC Determination

Caption: A typical experimental workflow for determining CMC using a fluorescent probe.

Conclusion: The Practical Significance of TDM's CMC

The critical micelle concentration of n-Tetradecyl-β-D-maltoside is a cornerstone parameter for its application in research and development. For membrane protein biochemists, working at concentrations several-fold above the CMC is essential to ensure a sufficient population of micelles is available to effectively solubilize the protein from its native lipid bilayer and maintain its stability in solution.[1][25] Conversely, for protein reconstitution experiments, the detergent concentration must be lowered below the CMC (e.g., via dialysis), which causes the micelles to dissociate, allowing the protein to integrate into a lipid bilayer.[11]

In drug development, the CMC is critical for formulating delivery systems. TDM's ability to form micelles allows for the encapsulation of hydrophobic drugs, while its action as an absorption enhancer is also concentration-dependent.[5][26] An accurate understanding of the CMC under specific formulation conditions (pH, ionic strength) ensures optimal efficacy and reproducibility.[24][27] Therefore, the rigorous, empirical determination of TDM's CMC is an indispensable step in harnessing its full potential as a powerful tool for science and medicine.

References

- The Role of N-Tetradecyl-β-D-Maltoside in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Critical micellization temperature determination using multi-angle dynamic light scattering. (n.d.). Malvern Panalytical.

- n-Tetradecyl-β-D-maltoside. (2024, April 10). ChemBK.

- Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Press.

- London, E., & Feigenson, G. W. (1984). Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge. Analytical Biochemistry, 138(1), 408-412.

- Fluorophotometric determination of critical micelle concentration (CMC) of ionic and non-ionic surfactants with carbon dots via Stokes shift. (n.d.). PubMed.

- WP4005: Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters.

- Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. (n.d.). RSC Publishing.

- Methods to Determine Critical Micelle Concentration (CMC). (n.d.). Alfa Chemistry.

- Analyzing Demicellization Data from Isothermal Titration Calorimetry. (2015, November 2). AZoM.

- Analysis of demicellization data from isothermal titration calorimetry. (n.d.). Pharmaceutical Business Review.

- N-TETRADECYL-BETA-D-MALTOSIDE | 18449-82-6. (n.d.). ChemicalBook.

- Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (n.d.). ResearchGate.

- What are the factors affecting critical micelle concentration (CMC)? (2024, August 22). AAT Bioquest.

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent.

- Tetradecyl-β-D-maltoside | Absorption Enhancer. (n.d.). MedChemExpress.

- CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (2022). Colloids and Surfaces B: Biointerfaces, 211, 112320.

- Determination of Critical Micelle Concentration (CMC). (n.d.). Wyatt Technology.

- Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides. (n.d.). PubMed.

- Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific.

- Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. (2019, January 7). National Institutes of Health.

- Surfactant micelle characterization using dynamic light scattering. (n.d.). ResearchGate.

- Extraction of membrane proteins from the native lipid environments and their effective isolation requires detergents. (n.d.). PubMed Central.

- Working principle of CMC determination using fluorescence spectroscopy. (n.d.). ResearchGate.

- Measurement of Critical Micelle Concentration. (n.d.). ResearchGate.

- How to measure surface tension and CMC (Critical Micelle Concentration). (2020, August 25). USA KINO.

- CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (n.d.). ResearchGate.

- Evaluation of tetradecyl maltoside as an intestinal absorbtion enhancer. (n.d.). University College Dublin.

- Isothermal Titration Calorimetry (ITC) to Determine the Critical Micelle Concentration (CMC) of Surfactans. (2024, May 2). Chemistry Stack Exchange.

- Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. (2023, March 22). PubMed Central.

- Dodecyl Maltoside Protects Membrane Proteins In Vacuo. (2013, August 6). PubMed Central.

- An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (n.d.). MDPI.

- New Malonate-Derived Tetraglucoside Detergents for Membrane Protein Stability. (2020, June 19). PubMed.

- tetradecyl-beta-D-maltoside | C26H50O11 | CID 9937070. (n.d.). PubChem.

- Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System. (2021, August 25). PubMed Central.

- Strategies to improve micelle stability for drug delivery. (n.d.). PubMed Central.

- n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823. (n.d.). Biosynth.

- A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (n.d.). MDPI.

- A systematic study of critical micelle concentrations of surfactants using β-Diketone relationships and green solvent applications. (2023, June 8). Millersville University.

- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (n.d.). PubMed Central.

- Correlation of tetradecylmaltoside induced increases in nasal peptide drug delivery with morphological changes in nasal epithelial cells. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Dodecyl Maltoside Protects Membrane Proteins In Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-TETRADECYL-BETA-D-MALTOSIDE | 18449-82-6 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. millersville.tind.io [millersville.tind.io]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. azom.com [azom.com]

- 11. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

- 12. tetradecyl-beta-D-maltoside | C26H50O11 | CID 9937070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 17. agilent.com [agilent.com]

- 18. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 19. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 20. researchgate.net [researchgate.net]

- 21. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 23. wyatt.com [wyatt.com]

- 24. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,3,5-Triazine-cored maltoside amphiphiles for membrane protein extraction and stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Alkyl Glycoside Detergents

Introduction: The Rise of Green Surfactants in Advanced Applications

Alkyl glycosides (AGs), and more specifically alkyl polyglycosides (APGs), represent a class of non-ionic surfactants that have garnered significant attention across various industries, from household detergents to pharmaceuticals and drug development.[1][2] Synthesized from renewable resources—typically sugars like glucose and fatty alcohols from plant oils—they are lauded for their excellent biodegradability, low toxicity, and minimal skin irritation.[3][4][5] These properties make them a superior "green" alternative to traditional petroleum-based or ethoxylated surfactants.

For researchers and drug development professionals, the utility of AGs extends beyond simple detergency. Their well-defined chemical structures, high stability in alkaline or acidic conditions, and ability to solubilize membrane proteins without denaturation make them invaluable tools in biochemistry and pharmaceutical formulations.[6][7][8][9] For instance, octyl and dodecyl glycosides are routinely used to extract and stabilize membrane proteins for structural and functional studies, a critical step in drug target identification.[7][8][10] Understanding the synthesis of these molecules is therefore not merely an academic exercise but a practical necessity for sourcing or creating tailored detergents for specific, high-stakes applications.

This guide provides an in-depth exploration of the primary synthetic pathways for producing alkyl glycoside detergents, focusing on the underlying chemical principles, process optimization, and practical methodologies. We will dissect the industrially dominant Fischer glycosidation and transacetalization routes, alongside other significant methods, to provide a comprehensive technical overview for the modern scientist.

Core Chemical Synthesis Pathways

The industrial production of alkyl glycosides is dominated by chemical methods that directly couple a sugar with a fatty alcohol. The choice of pathway often depends on the desired purity, scale, and the nature of the raw materials.

Direct Synthesis: The Fischer Glycosidation

First described by Emil Fischer in 1893, the Fischer glycosidation is the most direct and economically viable route for large-scale production of APGs.[4][11][12] The process involves the acid-catalyzed reaction of a carbohydrate (like D-glucose) directly with a fatty alcohol.[13][14]

Causality and Mechanism: The reaction's core lies in the activation of the anomeric carbon of the sugar. Under acidic conditions, the hemiacetal hydroxyl group at the C1 position is protonated, leading to the elimination of a water molecule. This generates a highly reactive oxocarbenium ion intermediate.[14] The fatty alcohol, acting as a nucleophile, then attacks this electrophilic carbon, forming the glycosidic bond (an ether linkage).[14][15]

Because the reaction is an equilibrium, water must be continuously removed—typically by distillation under reduced pressure—to drive the reaction toward the product side.[12][16] A key challenge is the poor miscibility of the polar carbohydrate and the nonpolar fatty alcohol, which can lead to the formation of undesirable polymeric glucose byproducts (polydextrose).[12][17] Industrial processes employ strategies like vigorous mixing, the use of emulsifiers (including the APG product itself), or a slurry process to overcome this phase incompatibility.[12][16]

View Fischer Glycosidation Mechanism Diagram

Caption: Workflow for the two-step transacetalization synthesis of APGs.

Alternative & Specialized Synthetic Routes

While not common for bulk industrial production, other methods are highly relevant in research and for synthesizing specific, high-purity glycosides.

-

Koenigs-Knorr Reaction: This classical method offers high stereoselectivity, typically yielding the 1,2-trans-glycoside (e.g., β-glucoside from a glucose derivative). [11][18]It involves reacting a glycosyl halide (e.g., acetobromo-α-D-glucose) with an alcohol in the presence of a heavy metal salt promoter like silver or mercury carbonate. [11][19]The requirement for protecting groups on the sugar, stoichiometric amounts of toxic heavy metal promoters, and multiple steps make it unsuitable for bulk detergent production but valuable for synthesizing analytical standards or specific glycosides for biological assays. [20][21]

-

Enzymatic Synthesis: As a green chemistry alternative, enzymatic synthesis offers exceptional regio- and stereoselectivity under mild reaction conditions, avoiding harsh chemicals and unwanted byproducts. [3][22][23]Glycoside hydrolases (like β-glucosidases) can be used to catalyze the condensation of sugars and alcohols. [3][22]The reaction can be run in reverse (reverse hydrolysis) or via a transglycosylation mechanism where the enzyme transfers a sugar moiety from a donor to an alcohol acceptor. [24]Challenges include the high cost of enzymes, their potential instability in the presence of organic solvents, and often lower yields compared to chemical routes, which currently limit industrial-scale application. [11][22]

Purification and Characterization

For applications in drug development and research, the purity of alkyl glycosides is paramount.

-

Purification: Following synthesis and neutralization, the primary impurity is the excess fatty alcohol. As described in the protocol, this is removed by vacuum distillation . [25]For higher purity, especially for shorter-chain AGs, column chromatography on silica gel or ion-exchange resins (like Dowex 1) can be employed to remove residual salts, unreacted sugar, and colored impurities. [7][8][10]

-

Characterization: The final product is a complex mixture of mono-, di-, and oligoglycosides with varying alkyl chain lengths.

-

Average Degree of Polymerization (DP): This key parameter is determined using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). [26][27] * Structure Confirmation: FTIR and NMR spectroscopy are used to confirm the presence of the glycosidic bond and the overall structure. [5][28] * Performance Metrics: For detergent applications, critical properties like the Critical Micelle Concentration (CMC) are determined using methods such as surface tensiometry or UV-Visible spectrophotometry with a dye. [26][27]

-

Conclusion

The synthesis of alkyl glycoside detergents is a mature field, with the Fischer glycosidation and transacetalization routes providing robust and scalable platforms for industrial production. The choice between these methods hinges on a trade-off between process simplicity, raw material flexibility, and equipment complexity. For the researcher and pharmaceutical scientist, an understanding of these core pathways, along with specialized methods like the Koenigs-Knorr and enzymatic syntheses, is crucial for developing, sourcing, and applying these versatile and environmentally benign molecules. As the principles of green chemistry become more deeply integrated into industrial practice, further innovation in catalytic systems—particularly the use of recyclable solid acids and more efficient enzymatic processes—will continue to shape the future of alkyl glycoside production.

References

- Lund University. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases.

- CORE. Enzymatic Synthesis of Alkyl Glucosides by β‐Glucosidases in a 2‐in‐1 Deep Eutectic Solvent System.

- Enzymatic synthesis of alkyl glucosides using Leuconostoc mesenteroides dextransucrase.

- J-Stage. Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac ….

- Alkyl Polyglycosides.

- RSC Publishing. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides.

- Brillachem. The methods for manufacturing alkyl glucosides. (2021-07-23).

- Taylor & Francis eBooks. Synthesis of Alkyl Glucosides and Alkyl Polyglucosides.

- Brillachem. Synthesis processes for the production of alkyl polyglycosides. (2020-09-29).

- Slideshare. Koenigs knorr reaction and mechanism.

- Google Patents. US4889925A - Process for the purification of alkyl glycosides, products obtainable by this process and their use.

- ResearchGate. Koenig–Knorr glycosidation | Request PDF.

- NIH. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC.

- Brillachem. Requirements for the industrial production of water-soluble alkyl polyglycosides. (2020-10-13).

-

ResearchGate. Synthesis of alkyl glucosides via the “microemulsion” route[8]. Available from:

- Brillachem. History of Alkyl Polyglycosides - Chemistry. (2020-09-12).

- TRUNNANO. Preparation method of alkyl glycosides. (2024-02-28).

- Google Patents. US5554742A - Preparation of alkyl glycosides.

- DergiPark. Synthesis of Some Alkyl Polyglycosides. (2022-02-08).

- NIH. A review on the synthesis of bio-based surfactants using green chemistry principles.

- ResearchGate. Synthesis and Characterization of some Alkyl Polyglycosides Surfactants | Request PDF. (2025-08-06).

- Synthesis of alkyl polyglycosides using SO 3 H-functionalized ionic liquids as catalysts. (2021-04-20).

- Google Patents. US5374716A - Process for the production of surface active alkyl glycosides.

- PubMed. Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. (1980-08-19).

- ResearchGate. Enzymatic Synthesis of Alkyl Glucosides by β-Glucosidases in a 2-in-1 Deep Eutectic Solvent System. (2021-11-03).

- SYNTHESIS OF ALKYLPOLYGLUCOSIDE FROM DEXTROSE-DECANOL IN THE PRESENCE OF SILICOTUNGSTIC ACID SOL-GEL CATALYST.

- ResearchGate. The glycosidation of glucose to alkyl glucoside.

- Fischer glycosidation. (2026-01-07).

- ResearchGate. Alkyl glycoside detergents: A simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. (2025-08-05).

- RSC Publishing. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. (2022-08-17).

- Semantic Scholar. Synthesis and characterization of alkyl polyglucoside surfactant: A pilot tool to industrial applications. (2021-07-01).

- Semantic Scholar. Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase..

- ResearchGate. Synthesis and characterization of alkyl polyglucoside surfactant: A pilot tool to industrial applications. (2021-11-07).

- Wikipedia. Alkyl polyglycoside.

- Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase.

- The main use of alkyl glycosides!.

- TRUNNANO. What are the applications of alkyl glycosides?. (2023-12-19).

- R Discovery. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. (2012-09-01).

- PubMed. Alkyl glycoside detergents: synthesis and applications to the study of membrane proteins.

- Alkyl glycosides have certain advantages in the preparation and application of daily chemical products.

- ResearchGate. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. (2025-08-05).

- PubMed. Engineering CGTase to improve synthesis of alkyl glycosides. (2021-06-03).

Sources

- 1. Alkyl polyglycoside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases | Lund University [lunduniversity.lu.se]

- 4. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06961K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nanotrun.com [nanotrun.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. | Semantic Scholar [semanticscholar.org]

- 9. nanotrun.com [nanotrun.com]

- 10. Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. download.e-bookshelf.de [download.e-bookshelf.de]

- 12. News - The methods for manufacturing alkyl glucosides [brillachem.com]

- 13. News - Synthesis processes for the production of alkyl polyglycosides [brillachem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. US5554742A - Preparation of alkyl glycosides - Google Patents [patents.google.com]

- 17. News - Requirements for the industrial production of water-soluble alkyl polyglycosides [brillachem.com]

- 18. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 21. News - History of Alkyl Polyglycosides - Chemistry [brillachem.com]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac Glycosides [jstage.jst.go.jp]

- 25. US4889925A - Process for the purification of alkyl glycosides, products obtainable by this process and their use - Google Patents [patents.google.com]

- 26. [PDF] Synthesis and characterization of alkyl polyglucoside surfactant: A pilot tool to industrial applications | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. dergipark.org.tr [dergipark.org.tr]

The Versatility of n-Tetradecyl-β-D-maltoside: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Player in Membrane Biochemistry and Drug Delivery

In the intricate world of membrane protein science and advanced drug formulation, the choice of detergents and excipients is paramount to experimental success. Among the arsenal of available tools, n-Tetradecyl-β-D-maltoside (TDM) has emerged as a non-ionic surfactant of significant interest. Its unique molecular architecture, featuring a C14 alkyl chain linked to a maltose headgroup, confers a gentle yet effective mechanism for solubilizing and stabilizing delicate membrane proteins. This same amphiphilic nature is being harnessed to overcome biological barriers in drug delivery, particularly in enhancing nasal absorption.

This in-depth technical guide provides a comprehensive overview of n-Tetradecyl-β-D-maltoside, moving beyond a simple datasheet to offer practical insights into its nomenclature, physicochemical properties, and core applications. We will delve into the causality behind its efficacy and provide actionable protocols for its use in the laboratory.

Nomenclature and Identification: A Surfactant of Many Names

Clarity in scientific communication begins with precise terminology. "Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside" is the systematic IUPAC name for this compound. However, in laboratory practice and across the literature, a variety of synonyms and alternative names are more commonly employed. Understanding this nomenclature is crucial for accurate literature searches and material procurement.

| Nomenclature Type | Name/Identifier | Source |

| Systematic Name | Tetradecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside | |

| Common Synonyms | n-Tetradecyl-β-D-maltoside (TDM) | |

| Tetradecyl-β-D-maltoside | ||

| Tetradecyl maltoside | ||

| CAS Number | 18449-82-6 | |

| Molecular Formula | C₂₆H₅₀O₁₁ | |

| Molecular Weight | 538.67 g/mol |

Physicochemical Properties: The Foundation of Functionality

The utility of n-Tetradecyl-β-D-maltoside stems from its well-defined physicochemical properties. As a non-ionic detergent, it lacks a net charge, which minimizes harsh denaturing effects on proteins. Its behavior in aqueous solutions is characterized by the formation of micelles above a certain concentration, a phenomenon critical to its function.

| Property | Value | Significance in Application | Source |

| Appearance | White solid | Ease of handling and formulation. | |

| Solubility | Soluble in water | Essential for creating aqueous buffers for protein work and drug formulations. | |

| Critical Micelle Concentration (CMC) | ~0.01 mM in H₂O | A low CMC indicates that it forms micelles at low concentrations, making it efficient for solubilization and allowing for easy removal by dialysis if needed. | |

| Aggregation Number | Varies (typically 70-150) | The number of detergent molecules in a micelle influences the size of the micelle and its ability to accommodate different membrane proteins. |

Core Application I: The Gentle Art of Membrane Protein Solubilization and Stabilization

Integral membrane proteins (IMPs) are notoriously challenging to study due to their hydrophobic nature. Extracting them from their native lipid bilayer without compromising their structure and function is a critical first step. n-Tetradecyl-β-D-maltoside is a preferred detergent for this purpose due to its mild, non-denaturing properties.

Mechanism of Action in Protein Solubilization

The process of membrane protein solubilization by TDM can be conceptualized as a stepwise replacement of the lipid bilayer with a detergent micelle.

Caption: Workflow of membrane protein solubilization by TDM.

The hydrophobic alkyl tails of the TDM molecules partition into the lipid bilayer, disrupting its structure. As the concentration of TDM surpasses its CMC, the detergent molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous environment and maintaining the protein in a soluble, and often functional, state.

Experimental Protocol: A Step-by-Step Guide to Membrane Protein Extraction

This protocol provides a general framework for the solubilization of a target membrane protein from a cell membrane preparation. Optimization of detergent concentration, buffer composition, and incubation times is often necessary for each specific protein.

Materials:

-

Cell membrane pellet containing the target protein

-

Solubilization Buffer:

-

Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)

-

Salt (e.g., 150 mM NaCl)

-

Protease inhibitors

-

n-Tetradecyl-β-D-maltoside (TDM) stock solution (e.g., 10% w/v)

-

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Resuspend Membranes: Resuspend the cell membrane pellet in ice-cold Solubilization Buffer (without TDM) to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Add the TDM stock solution to the resuspended membranes to achieve the desired final concentration. A common starting point is 1% (w/v) TDM.

-

Solubilization: Incubate the mixture on an end-over-end rotator at 4°C for 1-2 hours. This gentle agitation facilitates the interaction of the detergent with the membrane.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity chromatography or functional assays.

Core Application II: Enhancing Nasal Drug Delivery

The nasal mucosa presents an attractive route for systemic drug delivery due to its large surface area and rich vasculature, which allows for rapid absorption and avoidance of first-pass metabolism. However, the nasal epithelium is a significant barrier to the absorption of many drugs, particularly large molecules and peptides. n-Tetradecyl-β-D-maltoside has been shown to be a potent and safe permeation enhancer that can transiently increase the bioavailability of nasally administered drugs.

Mechanism of Action as a Permeation Enhancer

The mechanism by which TDM enhances nasal absorption is multifaceted and involves the transient and reversible modulation of the nasal epithelial barrier.

Caption: Mechanisms of TDM as a nasal permeation enhancer.

The primary mechanisms are believed to be:

-

Paracellular Transport: TDM transiently opens the tight junctions between the epithelial cells, creating a temporary pathway for drug molecules to pass through.

-

Transcellular Transport: There is evidence to suggest that TDM may also increase the uptake of drugs into the epithelial cells via vesicular transport (transcytosis).

Importantly, these effects are reversible, and the nasal epithelium has been shown to recover its barrier function after the clearance of TDM.

Considerations for Nasal Formulation Development

When formulating a nasal spray with TDM as a permeation enhancer, several factors must be considered:

-

Concentration: The concentration of TDM is critical. It needs to be high enough to achieve the desired enhancement effect but low enough to avoid irritation and toxicity. Studies have shown efficacy at concentrations as low as 0.125%.

-

Drug Compatibility: The drug must be compatible with TDM and the other excipients in the formulation.

-

pH and Osmolality: The pH and osmolality of the formulation should be optimized for nasal tolerance.

-

Spray Characteristics: The spray pattern and droplet size will influence the deposition of the drug in the nasal cavity.

Safety and Handling

n-Tetradecyl-β-D-maltoside is generally considered a safe and well-tolerated compound, particularly at the low concentrations used in research and pharmaceutical applications. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid compound or concentrated solutions.

-

Inhalation: Avoid inhaling the dust of the solid compound.

-

Storage: Store in a cool, dry place.

Conclusion: A Versatile Tool for Advancing Science

n-Tetradecyl-β-D-maltoside is a powerful and versatile tool for researchers and drug development professionals. Its well-characterized physicochemical properties and gentle mechanism of action make it an excellent choice for the solubilization and stabilization of challenging membrane proteins. Furthermore, its demonstrated efficacy and safety as a nasal permeation enhancer open up new possibilities for the non-invasive delivery of a wide range of therapeutic agents. As our understanding of this remarkable molecule continues to grow, so too will its applications in advancing scientific discovery and improving human health.

References

-

The Role of N-Tetradecyl-β-D-Maltoside in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Maggio, E. T. (2014). Absorption enhancing excipients in systemic nasal drug delivery. Journal of Excipients and Food Chemicals, 5(2), 100-112.

-

n-Tetradecyl-β-D-maltoside. (2024, April 10). ChemBK. Retrieved from [Link]

-

The Role of N-Tetradecyl-β-D-Maltoside in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Arnold, J. J., Ahsan, F., Meezan, E., & Pillion, D. J. (2004). Correlation of tetradecylmaltoside induced increases in nasal peptide drug delivery with morphological changes in nasal epithelial cells. Journal of pharmaceutical sciences, 93(9), 2205–2213.

-

Improving Nasal Drug Delivery With Permeation Enhancing Technology. (2022, March 23). Drug Development & Delivery. Retrieved from [Link]

- Rathbone, M. J., & Pillion, D. J. (2006). Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes. In Modified-Release Drug Delivery Technology (pp. 317-328). Informa Healthcare.

- Kessell, A., Norbert, W. D., & Sansom, M. S. (2013). Dependence of micelle size and shape on detergent alkyl chain length and head group. Biophysical journal, 104(9), 1948–1957.

-

Real examples of Graphviz. (2020, January 16). DevTools daily. Retrieved from [Link]

- Ahsan, F., Arnold, J., Meezan, E., & Pillion, D. J. (2001). In vitro assessment of alkylglycosides as permeability enhancers. European journal of pharmaceutical sciences, 14(2), 145–152.

- Howell, S. C., Lee, S., & Yeates, T. O. (2014). Design, synthesis and properties of branch-chained maltoside detergents for stabilization and crystallization of integral membrane proteins: human connexin 26. CrystEngComm, 16(33), 7686-7694.

-

tetradecyl-beta-D-maltoside. (n.d.). PubChem. Retrieved from [Link]

-

Performance of alkyl β-D-maltosides in molecular self-assembly and formation of oil-in-water nanoemulsions as drug delivery systems. (n.d.). ResearchGate. Retrieved from [Link]

- Pillion, D. J., Ahsan, F., Arnold, J. J., Balusubramanian, B. M., & Meezan, E. (2002). Synthetic long-chain alkyl maltosides and alkyl sucrose esters as enhancers of nasal insulin absorption. Journal of pharmaceutical sciences, 91(6), 1456–1462.

-

Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. Retrieved from [Link]

- Orozco, V., Bontemps, C., Maigné, E., & Rousselle, J. M. (2014). A Simple Example of a Workflow Generated with GraphViz (see Code in Appendix C).

-

Graphviz Example: workflow. (n.d.). DevTools daily. Retrieved from [Link]

- Carpenter, E. P., Beis, K., Cameron, A. D., & Iwata, S. (2008). Membrane protein crystallisation: current trends and future perspectives. Current opinion in structural biology, 18(5), 581–586.

- Overcoming the challenges of membrane protein crystallography. (2011). Current opinion in structural biology, 21(4), 559-566.

- Hagn, F., Etzkorn, M., Raschle, T., & Wagner, G. (2013). Mixing and matching detergents for membrane protein NMR structure determination. Journal of the American Chemical Society, 135(5), 1919–1927.

-

Alkyl Maltosides Research Articles. (n.d.). R Discovery. Retrieved from [Link]

- Ryan, L. A., Healy, A. M., & Brayden, D. J. (2014). Evaluation of tetradecyl maltoside as an intestinal absorbtion enhancer. UCD Research Repository.

- Solution Properties of Alkyl β‐D‐Maltosides. (2018). Journal of Surfactants and Detergents, 21(6), 849-858.

-

Maltoside. (n.d.). In Wikipedia. Retrieved from [Link]

- Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Chandra, R., Kruse, A. C., ... & Kobilka, B. K. (2012). New malonate-derived tetraglucoside (MTG) detergents for membrane protein stability. Chemical science, 3(10), 3044-3049.

- Successful amphiphiles as the key to crystallization of membrane proteins: Bridging theory and practice. (2018). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(11), 2263-2275.